Methyl 3-methylbenzo[d]isoxazole-5-carboxylate
Description
Methyl 3-methylbenzo[d]isoxazole-5-carboxylate is a bicyclic heteroaromatic compound featuring a fused benzene-isoxazole core. The isoxazole ring is substituted with a methyl group at position 3 and a methyl ester at position 3. This structure combines aromatic stability with the reactivity of the ester functional group, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-methyl-1,2-benzoxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-8-5-7(10(12)13-2)3-4-9(8)14-11-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCCAWGGSIGQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Precursor Synthesis
The synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate, as described in PMC (2023), provides a foundational framework. Here, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate is reduced using iron powder in acetic acid/water (3:1 v/v), yielding an amine intermediate. Adapting this to benzo[d]isoxazole systems would involve:
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Nitration of a Methyl-Substituted Benzoate : Introducing a nitro group at position 4 of methyl 3-methylbenzoate.
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Reduction to Amine : Employing iron powder in acidic medium to convert the nitro group to an amine.
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Cyclization : Treating the amine with trichloromethyl chloroformate to form the isoxazole ring.
Key Conditions :
Hydrazine-Mediated Condensation
Adaptation of Isocarboxazid Synthesis
Patent WO2017021246A1 details the synthesis of Isocarboxazid via condensation of methyl 5-methylisoxazole-3-carboxylate with benzylhydrazine. For benzo[d]isoxazole carboxylates, this method can be modified:
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Substrate Preparation : Methyl 3-methylbenzoate-5-carboxylate substituted with a reactive leaving group (e.g., chloride) at position 2.
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Hydrazine Coupling : Reacting with hydroxylamine hydrochloride in n-heptane/toluene (1:1 v/v) at 30–35°C.
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Cyclization : Intramolecular nucleophilic attack to form the isoxazole ring.
Optimization Insights :
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Solvent Systems : n-Heptane enhances phase separation, simplifying purification.
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Base Selection : Triethylamine (2.00–2.03 mol/mol) neutralizes HCl, driving the reaction forward.
Comparative Analysis of Methodologies
*Theorized values based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbenzo[d]isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring allows for various substitution reactions, particularly at the nitrogen and oxygen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
Methyl 3-methylbenzo[d]isoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 3-methylbenzo[d]isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 3-methylbenzo[d]isoxazole-5-carboxylate and related isoxazole derivatives:
Structural and Functional Insights
Core Modifications: The benzo[d]isoxazole core in the target compound distinguishes it from monocyclic isoxazole derivatives (e.g., ). Substitutions at position 3 (methyl vs. Cl, phenyl, or methoxy) significantly alter electronic properties. For instance, the electron-withdrawing Cl in increases electrophilicity, while the methyl group in the target compound provides steric bulk.
Ester vs. Acid Derivatives :
- Methyl/ethyl esters (e.g., ) are typically intermediates for hydrolysis to carboxylic acids (), which are used in further functionalization. The target compound’s ester group may improve cell permeability compared to its carboxylic acid analog.
For example, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () shows antibacterial properties, and purine-isoxazole hybrids () are explored as kinase inhibitors.
Synthetic Routes :
- Methyl 3-hydroxyisoxazole-5-carboxylate () is synthesized via DBU-catalyzed cyclization, whereas the target compound likely requires annulation to form the benzo[d]isoxazole ring.
- Halogenated derivatives (e.g., ) are synthesized via electrophilic substitution, whereas methoxy or phenyl groups () involve alkylation or cross-coupling reactions.
Biological Activity
Methyl 3-methylbenzo[d]isoxazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula C10H9NO3, characterized by an isoxazole ring fused with a methyl-substituted benzo[d] moiety. The presence of both a carboxylate group and a methyl group on the isoxazole ring significantly influences its chemical behavior and biological interactions.
Pharmacological Activities
Research indicates that compounds containing isoxazole rings, such as this compound, exhibit various pharmacological properties:
- Antimicrobial Activity : Isoxazole derivatives have been shown to possess antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections .
- Anticancer Properties : Some derivatives of isoxazoles are being investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. Such compounds may induce apoptosis in cancer cells and exhibit selective cytotoxicity .
- Anti-inflammatory Effects : Studies have suggested that isoxazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound can be attributed to its interactions with specific biological targets:
- Enzyme Inhibition : Isoxazoles can act as inhibitors of various enzymes, including HDACs. This inhibition alters gene expression patterns associated with cell cycle regulation and apoptosis, making them candidates for cancer therapy .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways. This suggests potential applications in neuropharmacology .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and related compounds:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of isoxazole derivatives against common bacterial pathogens. This compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assay : Research involving cancer cell lines demonstrated that this compound induced apoptosis through HDAC inhibition. The IC50 values indicated potent cytotoxic effects against several cancer types, highlighting its potential as an anticancer agent .
- Inflammation Model : In vivo studies using animal models showed that administration of this compound resulted in reduced markers of inflammation, suggesting therapeutic potential in inflammatory diseases .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate | Isoxazole ring with methyl group | Distinct from 3-methyl derivative |
| Methyl 3-Aminobenzo[d]isoxazole-5-carboxylate | Amino group instead of methyl | Potentially different biological activity |
| Benzisoxazole | Lacks carboxylate functionality | Known for diverse biological activities |
| 3-Methylbenzisoxazole | Similar core structure | Different substitution pattern |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 3-methylbenzo[d]isoxazole-5-carboxylate?
- Methodological Answer : The compound can be synthesized via coupling reactions in dry pyridine at room temperature for 24 hours, followed by purification using column chromatography (toluene/ethyl acetate, 9:1 to 6:4 with 2% acetic acid), achieving a 92% yield. Monitoring reaction progress via TLC (Rf = 0.17) is recommended .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves TLC for purity assessment, NMR for structural elucidation, and mass spectrometry for molecular weight confirmation. Single-crystal X-ray diffraction can resolve stereochemical details, as demonstrated in crystallographic studies of analogous isoxazole derivatives .
Q. What safety precautions are essential during handling?
- Methodological Answer : Use personal protective equipment (gloves, goggles, lab coat) to avoid skin contact or inhalation. Store in airtight containers away from heat and moisture. Emergency measures include rinsing exposed skin/eyes with water and consulting medical professionals if ingested .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing derivatives?
- Methodological Answer : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) or solvent systems. For methylation, K₂CO₃ and CH₃I in DMF at 0°C followed by room-temperature stirring improves selectivity and yield (66% reported for similar methoxyisoxazole derivatives) .
Q. How to resolve contradictions in reported spectral data (e.g., melting points, NMR shifts)?
- Methodological Answer : Cross-validate using high-resolution techniques like X-ray crystallography or elemental analysis. For example, crystallographic data confirmed the structure of methyl 3-phenylisoxazole-5-carboxylate, ruling out polymorphic discrepancies .
Q. What strategies are effective for designing bioactivity assays?
- Methodological Answer : Prioritize assays aligned with known biological activities (e.g., anticancer or antibacterial). Use in vitro models targeting specific enzymes or pathways, such as glutamate receptor inhibition (linked to isoxazole derivatives’ neuroactivity) .
Q. How to evaluate compound stability under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat, light, or humidity. Monitor degradation via HPLC or UV-Vis spectroscopy. Storage at 0–6°C in inert atmospheres is advised for sensitive derivatives .
Q. What mechanistic insights guide regioselectivity in substitution reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
